(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one
Description
(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one is a chiral spirocyclic compound with a unique bicyclic structure comprising a six-membered azaspiro ring system fused to a three-membered ring. Key properties include:
Properties
IUPAC Name |
(7R)-7-methyl-6-azaspiro[3.4]octan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-5-8(3-2-4-8)7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWIPEVIJJSOJY-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2(CCC2)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a cyclizing agent under controlled conditions. For example, the precursor may be a linear molecule containing the necessary functional groups, which undergoes cyclization in the presence of a base or acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7R)-7-Methyl-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (spirocyclic rings, heteroatom placement) but differ in substituents, ring systems, or applications:
Table 1: Key Comparison Data
Key Differences and Implications
Heteroatom Variations
- The 6-azaspiro core in the target compound contrasts with 6-oxaspiro (), where oxygen replaces nitrogen. This substitution reduces basicity and alters solubility and reactivity .
- 5-Oxa-7-azaspiro () features an oxygen atom at position 5 and nitrogen at 7, creating distinct electronic and steric environments for ligand-receptor interactions .
Substituent Effects
- Hydrochloride salts (e.g., 2,6-Diazaspiro[3.4]octan-5-one hydrochloride) improve stability and solubility for in vitro studies .
Biological Activity
(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, as well as its mechanisms of action and synthetic routes.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure that contributes to its biological activity. The presence of a methyl group at the 7th position enhances its chemical reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Inhibition of cell proliferation |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of certain pathways involved in cell growth and survival.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It has been suggested that it could bind to receptors associated with cell signaling, altering cellular responses.
Synthesis and Preparation Methods
The synthesis of this compound typically involves cyclization reactions from suitable precursors. Various synthetic routes have been explored to optimize yield and purity.
Common Synthetic Route
- Starting Material : A linear precursor containing necessary functional groups.
- Cyclization Conditions : The reaction is conducted in the presence of a base or acid catalyst under controlled conditions.
Study on Antimicrobial Activity
In a recent study, the antimicrobial efficacy of this compound was tested against several pathogenic bacteria. The results indicated promising activity, particularly against Gram-positive bacteria.
Study on Anticancer Activity
Another study evaluated the anticancer effects of the compound on various cancer cell lines, demonstrating significant cytotoxicity and potential for further development as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
